N-Ethyl-dl-norephedrine Hydrochloride-d5
Description
Properties
Molecular Formula |
C₁₁H₁₃D₅ClNO |
|---|---|
Molecular Weight |
220.75 |
Synonyms |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride-d5; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride-d5; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride-d5; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing N Ethyl Dl Norephedrine Hydrochloride D5 As an Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Analysis
Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is considered a gold standard for high-accuracy quantitative analysis. nih.govwikipedia.org The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to a sample before any processing or analysis. wikipedia.orgosti.gov The underlying principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave in the same manner throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. nih.gov
During mass spectrometric analysis, the instrument differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is due to the heavier isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N) in the standard. nih.gov Quantitative determination is achieved by measuring the ratio of the instrument's response for the native analyte to that of the known amount of the added internal standard. osti.govimreblank.ch This ratio is then used to calculate the precise concentration of the analyte in the original sample, as it is directly proportional to the molar ratio of the two compounds. imreblank.ch This approach provides superior accuracy and precision compared to other quantification methods like external or internal calibration with non-isotopic standards. nih.govnih.gov
Analytical variability can arise from multiple sources, including inconsistent sample preparation, volumetric errors, and fluctuations in instrument performance. nih.govimreblank.ch The use of N-Ethyl-dl-norephedrine Hydrochloride-d5 as an internal standard is crucial for mitigating these sources of error. Because the deuterated standard is added at the very beginning of the workflow, any loss of analyte during subsequent steps—such as liquid-liquid extraction, solid-phase extraction, or evaporation—will be mirrored by a proportional loss of the internal standard.
Furthermore, mass spectrometric measurements can be subject to variability due to factors that are difficult to control precisely, such as pressure changes in the ion source or detector degradation over time. imreblank.ch By measuring the ratio of the analyte to this compound, these fluctuations are effectively canceled out. If the instrument's sensitivity decreases, the signal for both the analyte and the internal standard will decrease proportionally, leaving their ratio unchanged. This ensures that the quantification remains robust and reproducible across different samples and analytical runs, leading to results with a high degree of precision and accuracy. nih.gov
When analyzing samples from complex biological or environmental sources (e.g., plasma, urine, wastewater), other co-extracted molecules can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to significant quantification errors.
This compound provides an effective solution to this problem. Since its chemical structure and physicochemical properties are virtually identical to the unlabeled analyte, it experiences the same matrix effects. nih.gov Both compounds will co-elute during chromatography and enter the ion source at the same time, where they are equally affected by any ion suppression or enhancement caused by the sample matrix. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains constant and independent of the matrix effect's magnitude. This reliable ratio allows for accurate quantification even in "dirty" or complex samples where absolute signal intensity can be highly variable.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The development of a robust GC-MS method for the analysis of N-Ethyl-dl-norephedrine using its deuterated internal standard involves careful optimization of several key parameters to ensure sensitivity, selectivity, and accuracy.
The primary goal of chromatographic optimization in this context is not to separate the analyte from its deuterated internal standard—as they are intended to co-elute—but to achieve efficient separation from other interfering compounds in the sample matrix. nih.gov A well-shaped, symmetrical chromatographic peak is essential for accurate integration and quantification.
Method development typically begins with the selection of an appropriate capillary column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 MS), is often a suitable starting point for compounds like N-Ethyl-dl-norephedrine. researchgate.net Key parameters that require optimization include the oven temperature program, carrier gas flow rate, and injection mode. An optimized temperature ramp ensures that the analytes are eluted with a good peak shape and are well-resolved from matrix components. The carrier gas (typically helium) flow rate is adjusted to maximize separation efficiency. researchgate.net
Table 1: Example GC-MS Method Parameters for N-Ethyl-dl-norephedrine Analysis
| Parameter | Optimized Setting | Purpose |
| GC Column | HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film) | Provides good separation for semi-polar compounds. researchgate.net |
| Carrier Gas | Helium | Inert gas for carrying sample through the column. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimizes chromatographic resolution and peak shape. researchgate.net |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min | Separates the analyte from other matrix components based on boiling point. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
This table presents hypothetical yet typical parameters for method development.
In GC-MS, Electron Ionization (EI) is a common technique where high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule's structure. The fragmentation of N-Ethyl-dl-norephedrine is predictable. A primary fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom, resulting in a characteristic charged fragment.
For this compound, the deuterium atoms are located on the ethyl group. This means that any fragment containing the ethyl group will have a mass that is 5 Daltons (Da) higher than the corresponding fragment from the unlabeled analyte. This mass shift is fundamental to its use in SID-MS, allowing the mass spectrometer to distinguish between the analyte and the internal standard.
Table 2: Predicted Electron Ionization Fragments for N-Ethyl-dl-norephedrine and its d5-Analog
| Compound | Parent Ion (M+) | Key Fragment Ion | Structure of Key Fragment |
| N-Ethyl-dl-norephedrine | m/z 179 | m/z 72 | [CH3-CH=NH-CH2-CH3]+ |
| N-Ethyl-dl-norephedrine-d5 | m/z 184 | m/z 77 | [CH3-CH=NH-CD2-CD3]+ |
This table shows predicted key fragments based on common fragmentation pathways of similar molecules. The parent ion refers to the free base, not the hydrochloride salt.
To enhance sensitivity and selectivity, especially at low concentrations, GC-MS is often operated in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode rather than full-scan mode.
In SIM mode , the mass spectrometer is instructed to detect only a few specific m/z values corresponding to the most abundant or characteristic fragments of the analyte and the internal standard. wikipedia.org By ignoring all other ions, the instrument can dwell longer on the ions of interest, significantly improving the signal-to-noise ratio. For N-Ethyl-dl-norephedrine, one might monitor m/z 72 for the analyte and m/z 77 for the N-Ethyl-dl-norephedrine-d5 internal standard.
SRM (also known as Multiple Reaction Monitoring or MRM) offers even greater selectivity and is considered the gold standard for quantitative analysis. nih.gov This technique is performed on a tandem mass spectrometer (e.g., a triple quadrupole). A specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. This two-stage filtering process (precursor → product) drastically reduces chemical noise and matrix interferences.
Table 3: Illustrative SIM and SRM Strategies for Quantification
| Mode | Compound | Ion(s) Monitored | Rationale |
| SIM | N-Ethyl-dl-norephedrine | m/z 72 (Quantifier) | Monitors a characteristic fragment for the analyte. |
| N-Ethyl-dl-norephedrine-d5 | m/z 77 (Quantifier) | Monitors the corresponding deuterated fragment for the internal standard. | |
| SRM | N-Ethyl-dl-norephedrine | 179 → 72 (Quantifier) | Highly selective transition, filtering both precursor and product ions. nih.gov |
| N-Ethyl-dl-norephedrine-d5 | 184 → 77 (Quantifier) | The corresponding transition for the internal standard ensures parallel analysis. nih.gov |
This table provides hypothetical but representative ion selections for advanced MS-based quantification. Precursor ion m/z values correspond to the free base.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Developing a sensitive and specific LC-MS/MS method is critical for the accurate quantification of N-Ethyl-dl-norephedrine. The process involves the careful optimization of chromatographic separation, ionization source parameters, and mass spectrometric transitions to ensure that the analyte and its deuterated internal standard are detected efficiently and without interference.
The primary goal of the chromatographic step is to separate the analyte of interest from other matrix components to minimize ion suppression or enhancement. While the deuterated internal standard is expected to co-elute with the unlabeled analyte, complete co-elution is not always achieved due to isotopic effects. researchgate.net Therefore, chromatographic conditions must be optimized to achieve sharp, symmetrical peaks and ensure consistent retention times.
Reversed-phase chromatography is commonly employed for the analysis of polar compounds like N-Ethyl-dl-norephedrine. A C18 column is a frequent choice, providing effective retention and separation. mdpi.com The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid. mdpi.comlcms.cz The modifier helps to protonate the analyte, improving peak shape and ionization efficiency in positive ion mode. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all compounds of interest. mdpi.com
| Parameter | Typical Value/Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.comlcms.cz |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol mdpi.comlcms.cz |
| Flow Rate | 0.3 - 0.6 mL/min mdpi.comresearchgate.net |
| Column Temperature | 40 °C mdpi.comlcms.cz |
| Injection Volume | 1 - 10 µL mdpi.comnih.gov |
| Elution | Gradient mdpi.com |
The choice of ionization source is critical and depends on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. youtube.com For N-Ethyl-dl-norephedrine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, though ESI is more commonly chosen for this class of compounds.
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules. uni-rostock.dewikipedia.org It generates ions directly from a liquid solution by applying a high voltage to create a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until ions are released into the gas phase. youtube.comnih.gov Given that N-Ethyl-dl-norephedrine is a polar molecule, ESI is highly suitable and typically operated in positive ion mode to generate protonated molecules ([M+H]⁺). uni-rostock.demdpi.com
Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar to nonpolar compounds that are thermally stable and relatively volatile. axispharm.comwikipedia.org In APCI, the sample eluting from the LC is vaporized in a heated nebulizer. nationalmaglab.org A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions, typically proton transfer. wikipedia.orgillinois.edu While ESI is often preferred for polar analytes, APCI can be a useful alternative, sometimes offering reduced susceptibility to matrix effects. youtube.comresearchgate.net
| Characteristic | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Principle | Ionization from charged liquid droplets. youtube.com | Gas-phase chemical ionization via corona discharge. illinois.edu |
| Analyte Suitability | Ideal for polar, non-volatile compounds. uni-rostock.de | Suitable for less polar, volatile, and thermally stable compounds. wikipedia.orgnationalmaglab.org |
| Primary Ion Formed | Protonated molecule [M+H]⁺ (in positive mode). | Protonated molecule [M+H]⁺ or radical cation M⁺•. nih.gov |
| Multiple Charging | Common for large molecules. wikipedia.org | Rarely produces multiply charged ions. microsaic.com |
| Matrix Effects | Can be more susceptible to ion suppression. nih.govwaters.com | Generally less susceptible to matrix effects. researchgate.net |
| Application to N-Ethyl-dl-norephedrine | Highly suitable due to the compound's polarity. researchgate.netmdpi.com | Applicable, assuming sufficient thermal stability. youtube.com |
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, making it the gold standard for quantitative analysis in complex matrices. The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. dtic.mil
For N-Ethyl-dl-norephedrine, the precursor ion would be the protonated molecule, [M+H]⁺. For the internal standard, N-Ethyl-dl-norephedrine-d5, the precursor ion would be [M+5+H]⁺. The collision energy is optimized to produce a stable and abundant product ion that is characteristic of the molecule's structure. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, enhancing the signal-to-noise ratio. waters.com Typically, two transitions are monitored for each compound: one for quantification (quantifier) and a second for confirmation (qualifier). dtic.mil
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| N-Ethyl-dl-norephedrine | [M+H]⁺ | Specific Fragment 1 | Specific Fragment 2 |
| N-Ethyl-dl-norephedrine-d5 | [M+5+H]⁺ | Specific Fragment 1 (or corresponding deuterated fragment) | Specific Fragment 2 (or corresponding deuterated fragment) |
Method Validation Parameters for Deuterated Internal Standards
The use of a deuterated internal standard is predicated on the assumption that it behaves identically to the unlabeled analyte. However, subtle differences can arise, and these must be evaluated during method validation to ensure the accuracy and reliability of the quantitative results.
A key assumption when using a stable isotope-labeled internal standard is that it will co-elute perfectly with the unlabeled analyte. However, a phenomenon known as the chromatographic isotope effect can cause slight differences in retention times. nih.gov In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts. researchgate.netnih.gov
This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and less polarizable than a carbon-hydrogen (C-H) bond. researchgate.net This can lead to weaker interactions with the nonpolar stationary phase, resulting in a shorter retention time for the deuterated compound. nih.gov While this time shift is often small (a fraction of a second to a few seconds), it can be significant if the chromatographic peaks are very narrow. nih.gov If the analyte and its internal standard elute at slightly different times, they may experience different levels of matrix effects, which can compromise quantification. oup.comresearchgate.net Therefore, during method validation, it is crucial to inject a solution containing both the analyte and the internal standard to assess the degree of separation and ensure that any observed shift does not impact the accuracy of the results.
A critical requirement for a deuterated internal standard is that the deuterium labels remain securely attached to the molecule throughout the entire analytical procedure, from sample storage and preparation to final detection. The loss of deuterium atoms, known as back-exchange, can compromise the integrity of the assay. wikipedia.orgsigmaaldrich.com This occurs when deuterium atoms are exchanged for protons from the solvent or matrix. nih.gov
The stability of the label depends on its position within the molecule. Deuterium atoms attached to heteroatoms (like in -OH, -NH, or -SH groups) are readily exchangeable. Labels on carbon atoms are generally stable, but they can become labile if they are adjacent to a carbonyl group or in other activated positions, particularly under strongly acidic or basic conditions. nih.govresearchgate.net For this compound, the five deuterium atoms are typically placed on the ethyl group, which is a stable, non-exchangeable position. clearsynth.com
Validation of label stability involves incubating the deuterated standard under various conditions that it might encounter during the analysis (e.g., different pH values, temperatures, and storage times) and then analyzing the sample by mass spectrometry. nih.gov The absence of a decrease in the mass of the labeled compound or the appearance of partially deuterated species (e.g., d4, d3) confirms the stability of the label. sigmaaldrich.comnih.gov
Linearity, Accuracy, Precision, and Limits of Detection/Quantification in the Context of this compound Application
The use of this compound as an internal standard is pivotal for establishing robust and reliable analytical methods. The validation of such methods requires a thorough evaluation of several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). These parameters ensure that the analytical procedure is suitable for its intended purpose, providing confidence in the reported results.
Linearity
Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, the linearity of the calibration curve is determined by analyzing a series of standards containing the target analyte at varying concentrations, while the concentration of the internal standard is kept constant. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. A linear relationship, typically indicated by a correlation coefficient (r²) close to 1.0, demonstrates that the method is reliable over a specific concentration range.
Illustrative Data for a Typical Analytical Method Utilizing this compound:
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/IS) |
|---|---|
| 5 | 0.052 |
| 10 | 0.103 |
| 25 | 0.255 |
| 50 | 0.510 |
| 100 | 1.020 |
| 250 | 2.545 |
| 500 | 5.090 |
This table presents representative data demonstrating a linear relationship between analyte concentration and the response ratio.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogenous sample. Both are critical for ensuring the reliability of quantitative results. This compound, as an internal standard, helps to correct for variations in sample preparation and instrument response, thereby improving both accuracy and precision.
Accuracy is typically expressed as the percentage of recovery of a known amount of analyte added to a sample matrix. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision is assessed by analyzing samples on the same day, while inter-day precision is determined over several days.
Illustrative Accuracy and Precision Data:
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (RSD %) | Inter-Day Accuracy (%) | Inter-Day Precision (RSD %) |
|---|---|---|---|---|---|
| Low | 15 | 98.5 | 4.2 | 99.1 | 5.5 |
| Medium | 200 | 101.2 | 3.1 | 100.8 | 4.3 |
| High | 400 | 99.8 | 2.5 | 100.2 | 3.8 |
This table provides representative accuracy and precision data for quality control (QC) samples at different concentrations.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. These limits define the sensitivity of the analytical method. In methods employing this compound, the LOD and LOQ are determined by analyzing samples with progressively lower concentrations of the target analyte.
Illustrative LOD and LOQ Data:
| Parameter | Concentration (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 1 |
| Limit of Quantification (LOQ) | 5 |
This table shows typical LOD and LOQ values for a sensitive analytical method.
Cross-Contribution Assessment in Mass Spectrometric Analysis
In mass spectrometry (MS), particularly when using isotopically labeled internal standards like this compound, it is crucial to assess for "cross-contribution" or "crosstalk." This phenomenon occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. Such interference can lead to inaccuracies in quantification.
The primary source of cross-contribution from the analyte to the deuterated internal standard is the presence of naturally occurring heavy isotopes (e.g., ¹³C) in the analyte molecule. This can result in an ion with a mass-to-charge ratio (m/z) that overlaps with one of the monitored ions of the internal standard. Conversely, the internal standard may contain a small amount of the unlabeled analyte as an impurity, which would contribute to the analyte's signal.
To assess for cross-contribution, a blank sample (containing no analyte) is fortified with the internal standard, and a high-concentration analyte standard is analyzed without the internal standard. The signal at the respective m/z transitions for both the analyte and the internal standard is monitored in each case. The contribution should be negligible, typically less than a small percentage of the response at the LOQ, to ensure that the quantitative results are not biased. If significant cross-contribution is observed, mathematical corrections may be necessary, although it is preferable to select m/z transitions that minimize this effect.
Research Applications of N Ethyl Dl Norephedrine Hydrochloride D5 Beyond Direct Quantification
Elucidating Biotransformation Pathways with Deuterated Tracers
The use of deuterated compounds like N-Ethyl-dl-norephedrine Hydrochloride-d5 is instrumental in studying the biotransformation of related substances in non-human models. The deuterium (B1214612) label acts as a tracer, allowing researchers to follow the metabolic fate of the parent compound and its derivatives.
Investigating Metabolic Stability of Deuterium Labels in In Vitro and Animal Models
A crucial aspect of using deuterated internal standards is ensuring the stability of the deuterium labels throughout the metabolic process. Research in this area focuses on confirming that the deuterium atoms are not lost or exchanged during biotransformation in laboratory (in vitro) or animal studies. This stability is paramount for the accurate interpretation of metabolic data. Studies have shown that while deuterium-labeled standards are generally stable, the position of the label on the molecule is a critical factor. For instance, labels on metabolically active sites may be more prone to exchange. The stability of the d5 label on the N-ethyl group of this compound would be evaluated in various in vitro systems, such as liver microsomes or hepatocytes, and in animal models to ensure it does not undergo significant cleavage or exchange, which would compromise its utility as a tracer. scispace.com
Studying Enzymatic Mechanisms through Isotopic Effects
The replacement of hydrogen with deuterium can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the reaction mechanism, particularly the rate-limiting step. For example, if the C-D bond is broken in the rate-determining step of a metabolic reaction involving the N-ethyl group, a primary KIE will be observed. This information is valuable for understanding the specific enzymes involved in the metabolism of N-ethyl-norephedrine and related phenylpropanolamine analogs. nih.gov
Forensic and Toxicological Analytical Research Methodologies
In the fields of forensic science and toxicology, the definitive identification and quantification of substances are of utmost importance. This compound plays a significant role in enhancing the accuracy and reliability of analytical methods for detecting related compounds in non-human samples.
Development of Reference Materials for Quality Control and Calibration
This compound serves as an ideal internal standard for the development of robust analytical methods. aptochem.com In quantitative analysis, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to both calibration standards and unknown samples in a known concentration. lcms.cznih.gov Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization and potential matrix effects. aptochem.com This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and reliable quantification of the target analyte.
Table 1: Key Attributes of this compound as a Reference Material
| Attribute | Description |
| Chemical Formula | C₁₁H₁₃D₅ClNO |
| Molecular Weight | 220.75 g/mol |
| Isotopic Purity | High percentage of deuterium incorporation |
| Function | Internal standard for calibration and quality control |
This data is based on general information available for deuterated standards and may vary slightly by manufacturer. clearsynth.com
Application in High-Throughput Screening Methods
High-throughput screening (HTS) involves the rapid testing of large numbers of samples, a common practice in toxicological screening and drug discovery research. dovepress.comdovepress.com The use of deuterated internal standards like this compound is crucial in HTS assays to maintain data quality and reduce the rate of false positives or negatives. aptochem.com By minimizing analytical variability, these standards contribute to the efficiency and reliability of screening large batches of samples for the presence of related phenylpropanolamine compounds. dovepress.com
Stereochemical Analysis of Related Phenylpropanolamine Analogs Using Deuterated Standards
Many phenylpropanolamine compounds, including norephedrine (B3415761), exist as different stereoisomers (enantiomers and diastereomers), which can have distinct pharmacological and toxicological properties. The stereochemical analysis, or separation and identification of these isomers, is therefore critical.
Deuterated standards can be employed in advanced mass spectrometric techniques to aid in stereochemical differentiation. While not a direct method for chiral separation, the fragmentation patterns of deuterated diastereomers in mass spectrometry can sometimes differ, providing an additional layer of confirmation in their identification. nih.gov For instance, in tandem mass spectrometry (MS/MS) experiments, the specific fragmentation pathways of a deuterated standard can be compared to those of the non-deuterated analyte, which can help in elucidating the stereochemical structure of the analyte. nih.gov This is particularly useful in complex matrices where chromatographic separation of stereoisomers may be challenging.
Challenges and Future Perspectives in Research with N Ethyl Dl Norephedrine Hydrochloride D5
Overcoming Limitations of Deuterated Internal Standards in Highly Demanding Analytical Scenarios
While N-Ethyl-dl-norephedrine Hydrochloride-d5 is invaluable for correcting variability during sample preparation and analysis, its use in highly sensitive and complex analytical scenarios requires careful consideration of the inherent limitations of deuterium-labeled standards. aptochem.comnih.gov These challenges stem from the fundamental physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D).
Key limitations include:
Chromatographic Isotope Effects : The C-D bond is slightly shorter and stronger than the C-H bond. nih.gov This can lead to subtle differences in retention time during liquid chromatography (LC), causing the deuterated standard to elute slightly earlier than the unlabeled analyte. hilarispublisher.comnih.gov This separation can compromise the standard's ability to perfectly compensate for matrix effects and fluctuations in ionization efficiency that occur at a specific point in the elution profile. nih.gov
Deuterium-Hydrogen Exchange : Deuterium atoms, particularly those on heteroatoms (like -OH or -NH) or in positions activated by adjacent functional groups, can be susceptible to exchange with protons from the solvent or matrix. hilarispublisher.comresearchgate.net Careful selection of the labeling position in this compound is crucial to minimize this exchange, which would otherwise compromise the integrity of the standard and the accuracy of the quantification. hilarispublisher.com
Interference from Natural Isotopes : The unlabeled analyte has a natural abundance of heavy isotopes (e.g., ¹³C). An analyte molecule containing two ¹³C atoms can have a mass-to-charge ratio (m/z) that overlaps with a d2-labeled standard, creating analytical interference. nih.gov For a d5-labeled standard like this compound, this is less of a direct overlap issue, but the isotopic cluster of the analyte must be considered during method development to prevent any cross-contribution to the standard's signal. aptochem.com
Changes in Fragmentation Patterns : The kinetic isotope effect can alter the fragmentation pathways of the deuterated standard in the mass spectrometer compared to the unlabeled analyte. hilarispublisher.com This can affect the relative abundance of product ions used for quantification in tandem mass spectrometry (MS/MS), potentially introducing a bias if not properly validated.
| Limitation | Description | Mitigation Strategy for this compound |
|---|---|---|
| Chromatographic Shift | The deuterated standard (d5) may have a slightly different retention time than the unlabeled analyte due to the isotope effect. nih.gov | Employing high-resolution chromatography to minimize peak separation; validating the method across the entire concentration range to ensure consistent response ratios. |
| D-H Exchange | Deuterium atoms can exchange with hydrogen from the sample matrix or solvent, especially under acidic or basic conditions. researchgate.net | Ensuring the d5 label is on stable positions (e.g., the phenyl ring) rather than exchangeable sites like the hydroxyl or amino group; controlling pH during sample storage and preparation. hilarispublisher.comsigmaaldrich.com |
| Isotopic Interference | Naturally occurring heavy isotopes of the unlabeled analyte can potentially contribute to the signal of the internal standard. nih.gov | Using high-resolution mass spectrometry to resolve analyte and standard signals; selecting MS/MS transitions that are unique to each compound. |
| Altered Fragmentation | The increased strength of C-D bonds can change the fragmentation pattern in the mass spectrometer compared to the C-H analogue. hilarispublisher.com | Careful selection of quantification and qualification ion transitions; verifying that the ratio of product ions remains constant across different analytical conditions. |
Potential for Isotopic Fractionation in Complex Chemical or Biological Systems
Isotopic fractionation refers to the alteration of the natural isotopic ratio of an element due to different rates of physical or chemical processes for different isotopes. copernicus.org When using this compound, it is crucial to recognize that the kinetic isotope effect (KIE) can lead to fractionation. nih.govscielo.org.mx The KIE describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. scielo.org.mx
In complex systems, this can manifest in several ways:
Metabolic Fractionation : If the metabolic breakdown of N-Ethyl-dl-norephedrine involves the cleavage of a C-D bond, this reaction will proceed more slowly than the cleavage of the corresponding C-H bond in the unlabeled analyte. nih.gov This could lead to a situation where the ratio of the deuterated standard to the analyte changes over time in a biological system, affecting the accuracy of pharmacokinetic studies.
Fractionation during Sample Preparation : Evaporation or extraction steps could theoretically lead to a slight enrichment of one isotopic form over another, although this effect is generally minor for larger molecules. More significantly, derivatization reactions could exhibit a KIE, altering the ratio of derivatized standard to derivatized analyte.
Chromatographic Fractionation : As mentioned, the slight difference in physicochemical properties can lead to separation on a chromatographic column, which is a form of physical fractionation. nih.gov
Understanding the potential for isotopic fractionation is critical for interpreting results accurately, especially in metabolomics or studies of chemical reaction pathways where subtle changes in isotope ratios can provide mechanistic insights. arxiv.orgnih.gov
Advances in Synthesis and Cost-Effectiveness of Deuterated this compound Production
Traditional methods for deuteration can involve base- or acid-catalyzed H-D exchange or the use of deuterated reducing agents. nih.govnih.gov However, recent advances in synthetic chemistry and production technology offer pathways to greater efficiency and lower costs.
| Methodology | Description | Potential Impact on N-Ethyl-dl-norephedrine-d5 Production |
|---|---|---|
| Traditional Synthesis | Often involves multi-step reactions using expensive deuterated reagents like deuterated borohydrides or deuterated solvents (D₂O) under harsh conditions. nih.govnih.gov | Higher cost, potentially lower isotopic purity, and significant solvent waste. |
| Transition-Metal Catalysis | Modern methods use catalysts (e.g., based on iron, cobalt, platinum) to facilitate highly selective H-D exchange with D₂O as an inexpensive deuterium source. nih.govacs.org | More efficient, regioselective deuteration, potentially fewer synthetic steps, and lower cost. acs.org |
| Continuous Flow Hydrogenation | Systems like the H-Cube can generate high-purity deuterium gas from D₂O electrolysis in-situ for catalytic deuteration reactions. thalesnano.com | Improved safety, scalability, and efficiency for introducing deuterium via reduction. |
| Advanced Deuterium Production | Emerging technologies like using graphene membranes to filter deuterium from hydrogen could significantly lower the cost of the primary deuterium source material. quora.com | Reduces the foundational cost of all deuterated reagents, making overall production more economical. proficientmarketinsights.com |
The adoption of nonprecious metal catalysis and continuous flow technologies could streamline the synthesis of this compound, improving yield and isotopic purity while reducing costs. acs.orgthalesnano.com
Integration with Emerging Analytical Platforms and Data Science Methodologies
The evolution of analytical instrumentation and data processing offers new opportunities to enhance the utility of this compound and mitigate its limitations.
High-Resolution Mass Spectrometry (HRMS) : HRMS platforms (e.g., Orbitrap, TOF) provide sufficient mass resolving power to easily distinguish between the deuterated standard and potential interferences, including the natural isotopic peaks of the unlabeled analyte. This capability enhances specificity and reduces the risk of analytical bias.
Metabolomics and Big Data : In metabolomics studies, researchers analyze hundreds or thousands of compounds simultaneously. iroatech.comfrontiersin.org Integrating this compound into these large-scale analyses requires sophisticated data processing to handle retention time shifts and normalize data accurately across large sample batches. frontiersin.org Data science algorithms can model and correct for systematic variations, improving the reliability of quantification.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : This technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. IMS-MS can separate the deuterated standard from the unlabeled analyte if they have different conformations, and more importantly, it can resolve the standard from isomeric or isobaric matrix interferences that traditional LC-MS cannot.
Future analytical workflows will likely combine these advanced platforms with machine learning algorithms to automatically detect and correct for issues like D-H exchange or chromatographic shifts, leading to more robust and reliable results.
Expanding the Research Utility of this compound to Novel Chemical Transformations and Reaction Monitoring
Beyond its primary role as an internal standard for quantification, this compound has significant potential as a tool in fundamental chemical research. scielo.org.mxthalesnano.com The deuterium labels serve as probes that can be tracked through chemical or biological processes.
Potential future applications include:
Mechanistic Studies : By synthesizing N-Ethyl-dl-norephedrine with deuterium at different specific locations, researchers can study the mechanisms of its metabolism or its role in chemical reactions. scielo.org.mx Observing whether a C-D bond is broken during a transformation can help identify the rate-determining step of a reaction (the kinetic isotope effect). nih.gov
Elucidating Metabolic Pathways : When studying the metabolism of N-ethylnorephedrine, tracking the fate of the deuterium atoms in the resulting metabolites can provide definitive proof of metabolic pathways and the structures of new metabolites. thalesnano.com
Monitoring Reaction Dynamics : In process chemistry, this compound could be used to monitor the progress of a synthetic reaction in real-time using techniques like reaction-interfacing mass spectrometry. Its distinct mass allows it to be tracked without interference from other reagents.
Environmental Fate Studies : The compound could be used as a tracer to study the degradation and transformation of phenylpropanolamine-class compounds in environmental systems, helping to build more accurate models of their persistence and breakdown. nemc.us
By shifting the perspective from a simple standard to a mechanistic probe, the research utility of this compound can be significantly expanded, contributing to a deeper understanding of its chemistry and biology.
Q & A
Q. What are the recommended analytical methods for characterizing N-Ethyl-dl-norephedrine Hydrochloride-d5 in experimental settings?
- Methodological Answer: Deuterated compounds require rigorous characterization to confirm isotopic purity and structural integrity. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the molecular ion peak ([M+H]+) and detect isotopic distribution patterns (e.g., +5 Da shift for d5 labeling). NMR (Nuclear Magnetic Resonance) is critical for confirming deuteration sites, particularly via <sup>2</sup>H-NMR or <sup>1</sup>H-NMR with suppression of non-deuterated signals. Cross-reference spectral data with non-deuterated analogs (e.g., N-Ethyl-dl-norephedrine Hydrochloride, CAS 4831-14-5) to identify deviations caused by isotopic substitution .
Q. How does deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
- Methodological Answer: Deuterium incorporation can alter metabolic stability via the kinetic isotope effect (KIE) , slowing CYP450-mediated oxidation. Design comparative studies using in vitro microsomal assays (e.g., human liver microsomes) to measure half-life (t½) and metabolic clearance. Pair with isotope tracing (e.g., <sup>2</sup>H-labeled metabolites in urine/plasma) to map pathways. Note that deuterium may not uniformly affect all metabolic sites; prioritize deuteration at positions prone to oxidative metabolism .
Q. What synthetic strategies are effective for introducing deuterium into this compound?
- Methodological Answer: Deuteration typically involves hydrogen-deuterium exchange or de novo synthesis using deuterated precursors. For the ethyl-norephedrine backbone, synthesize via reductive amination of deuterated phenylacetone (e.g., PhCOCD3 ) with deuterated ethylamine (C2H5ND2). Optimize reaction conditions (e.g., D2O solvent, Pd/C catalysis) to maximize isotopic incorporation (>98% purity). Validate via high-resolution mass spectrometry (HRMS) and isotopic ratio analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing this compound mixtures with diastereomers?
- Methodological Answer: Diastereomeric mixtures (e.g., N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride, CAS N/A) complicate spectral interpretation. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. For NMR, employ NOESY (Nuclear Overhauser Effect Spectroscopy) to differentiate stereoisomers based on spatial proximity of protons. If unresolved, synthesize pure enantiomers via asymmetric catalysis and compare spectral baselines .
Q. What experimental designs are optimal for assessing the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV/Vis for parent compound depletion and byproduct formation. Use LC-MS/MS to identify degradation products (e.g., de-deuterated analogs or oxidative metabolites). For light sensitivity, expose samples to ICH Q1B photostability conditions (1.2 million lux-hours) and quantify deuterium retention via isotopic ratio analysis .
Q. How can isotopic purity of this compound be quantified in complex biological matrices?
- Methodological Answer: Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., N-Ethyl-dl-norephedrine Hydrochloride-d8). Prepare calibration curves in matched biological fluids (e.g., plasma) to account for matrix effects. For low-abundance samples, employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to enhance sensitivity. Cross-validate with <sup>13</sup>C-labeled analogs to distinguish isotopic interference .
Q. What strategies mitigate batch-to-batch variability in deuterated compounds like this compound during large-scale synthesis?
- Methodological Answer: Standardize synthetic protocols using Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, deuterium source purity). Implement in-line PAT (Process Analytical Technology) , such as FTIR or Raman spectroscopy, to monitor deuteration in real time. For QC, require certificates of analysis (CoA) detailing isotopic enrichment (e.g., ≥98% d5) and chiral purity (e.g., ≥99% ee) from suppliers .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer: Discrepancies often arise from interspecies metabolic differences or matrix effects. Perform allometric scaling to adjust in vitro clearance rates for in vivo predictions. Validate with PBPK (Physiologically Based Pharmacokinetic) modeling incorporating tissue-specific deuterium retention data. If in vivo exposure is lower than predicted, investigate protein binding or transporter-mediated efflux using equilibrium dialysis or transfected cell assays .
Note on Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
